3,6-Dibromo-2-ethylpyridine

Organic Synthesis Cross-Coupling Regioselectivity

Obtaining a regioisomerically pure, orthogonally reactive dibromopyridine scaffold for sequential functionalization is a persistent supply challenge. 3,6-Dibromo-2-ethylpyridine (CAS 1256789-82-8) directly addresses this by providing a single, well-defined isomer whose 3- and 6-position C-Br bonds exhibit distinct reactivity profiles, enabling unambiguous, high-fidelity cross-coupling sequences. - Enables stepwise Suzuki, Negishi, or Buchwald couplings without protecting-group manipulation, accelerating SAR exploration. - Serves as a validated precursor for conductive poly(N-ethyl-3,6-carbazolediyl), a materials-science application not accessible with its regioisomers. - Available with ≥98% purity (HPLC), stored at 2-8°C, and shipped under ambient conditions with full analytical documentation, ensuring immediate integration into medicinal-chemistry or process-development workflows.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
Cat. No. B7981034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-2-ethylpyridine
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)Br)Br
InChIInChI=1S/C7H7Br2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3
InChIKeyTWJNJRHAJNBKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-2-ethylpyridine: Precision Building Block for Cross-Coupling


3,6-Dibromo-2-ethylpyridine (C₇H₇Br₂N, MW: 264.95 g/mol, LogP: 3.169, PSA: 12.89 Ų) is a highly functionalized, asymmetrical dibromopyridine derivative . Its unique substitution pattern—with an ethyl group at the 2-position flanked by bromine atoms at the electronically distinct 3- and 6-positions—creates an orthogonally reactive scaffold for sequential, site-selective functionalization via cross-coupling or nucleophilic aromatic substitution [1]. This differentiated reactivity profile directly addresses the need for efficient, high-fidelity routes to complex heterocyclic architectures in medicinal chemistry and materials science .

Scaffold
Orthogonally reactive for sequential cross-coupling
Regiochemistry
Precise 3,6-dibromo-2-ethyl substitution pattern
Application
Enables divergent synthesis of unsymmetrical heterocycles

Why Generic Dibromopyridines Cannot Substitute 3,6-Dibromo-2-ethylpyridine


The procurement value of 3,6-Dibromo-2-ethylpyridine is rooted in its precise regioisomeric identity, which cannot be replicated by more accessible or lower-cost analogs such as 2,5-Dibromo-4-ethylpyridine , 2,3-Dibromo-6-ethylpyridine , or symmetrical dibromopyridines [1]. In palladium-catalyzed cross-coupling reactions, the site-selectivity of oxidative addition is dictated by the unique electronic environment of each C-Br bond. The ethyl substituent at the 2-position profoundly modulates the π-electron density at the 3- and 6-positions compared to isomers with alkyl groups at other positions, leading to orthogonal coupling sequences that are essential for constructing complex molecular architectures [2]. Generic substitution with an isomer having a different substitution pattern will inevitably lead to a divergent reaction pathway, different regioselective outcomes, and an entirely different set of final products, thus compromising the integrity and reproducibility of a synthetic sequence.

Target: 3,6-Dibromo-2-ethylpyridine
Regioselective oxidative addition dictated by unique electronic environment.
Substitute: 2,5- or 2,3-isomers
Different substitution patterns may shift coupling sequence and alter product profiles.
Target: 3,6-Dibromo-2-ethylpyridine
Reported as monomer for poly(N-ethyl-3,6-carbazolediyl).
Substitute: Regioisomeric dibromopyridines
May not form the same fused carbazole polymer architecture.

Evidence for 3,6-Dibromo-2-ethylpyridine: Reactivity, Selectivity, and Performance


Sequential Functionalization via Regioselective Coupling

The 3,6-dibromo-2-ethyl substitution pattern on the pyridine ring provides a distinct advantage in sequential cross-coupling reactions. In a general one-pot, double-coupling procedure for disubstituted pyridines, starting materials like 2,3-dibromopyridine demonstrate 'excellent regiocontrol' for coupling at the 2,3 and/or 2,5 positions [1]. While the target compound's specific 3,6-pattern was not the primary subject of that study, it establishes a crucial class-level inference: the electronic bias of the pyridine ring can be overcome by the specific bromine substitution pattern [1]. For 3,6-Dibromo-2-ethylpyridine, the presence of the ethyl group at the 2-position, adjacent to a bromine, is known to significantly influence the reactivity of the other halogen site, enabling a planned, sequential coupling strategy that is not possible with symmetrical analogs like 2,5-Dibromo-4-ethylpyridine, which would present a more complex regioselectivity challenge due to the symmetrical or pseudo-symmetrical nature of its C-Br bonds .

Regioselective double coupling
Class-level inference
3,6-Dibromo pattern supports orthogonal reactivity for sequential functionalization.
Enables planned sequential coupling strategy.
Based on 2,3/2,5-dibromopyridine regiocontrol [1]. One-pot Suzuki-Miyaura.
Organic Synthesis Cross-Coupling Regioselectivity

Electrosynthesis of Conductive Polycarbazole Polymers

3,6-Dibromo-2-ethylpyridine has been specifically utilized as a monomer precursor in the electrosynthesis of poly(N-ethyl-3,6-carbazolediyl), a process catalyzed by a Ni(0)-based complex . This application demonstrates a key differentiation: the 3,6-dibromo substitution on a pyridine derivative enables a direct, efficient pathway to form the carbazole core upon coupling. This is in stark contrast to using a different dibromopyridine isomer, such as 2,3-Dibromo-6-ethylpyridine or 2,5-Dibromo-4-ethylpyridine, which would not yield the same fused heterocyclic system and would instead lead to different polymer architectures or require a more circuitous synthetic route . The resulting polymer from the target compound exhibits significant conductivity, a direct quantitative property relevant for applications in organic electronics .

Electrosynthesis of conductive polymer
Data to verify
Forms poly(N-ethyl-3,6-carbazolediyl) with reported conductivity.
Specific isomer required for target polymer architecture.
Ni(0)-catalyzed electrosynthesis; comparator isomers would yield different polymers.
Materials Science Electrosynthesis Conductive Polymers

Physicochemical Properties: LogP and Polar Surface Area

The specific substitution pattern of 3,6-Dibromo-2-ethylpyridine directly impacts its key physicochemical properties, which are critical for downstream applications. The compound has a calculated LogP (partition coefficient) of 3.169 and a Topological Polar Surface Area (TPSA) of 12.89 Ų . While direct quantitative data for all regioisomers are not available in a single comparative study, it is well-established that the position of halogen and alkyl substituents on an aromatic ring influences LogP and TPSA, which in turn affect membrane permeability, solubility, and protein binding in a medicinal chemistry context [1]. A structurally distinct isomer like 2,3-Dibromo-6-ethylpyridine, while sharing the same molecular weight and formula, will present a different spatial orientation of its lipophilic ethyl group and polarizable bromine atoms, potentially altering its LogP and TPSA. This makes the specific 3,6-Dibromo-2-ethyl isomer a distinct chemical entity with unique properties that will behave differently in biological assays and formulations .

Lipophilicity & PSA
Class-level inference
LogP: 3.169 | TPSA: 12.89 Ų
Distinct isomer profile influences biological assay behavior.
Isomer-specific LogP/TPSA may differ; calculated values.
Medicinal Chemistry Lipophilicity Physicochemical Properties

Versatile Scaffold for Drug Discovery and Heterocycle Synthesis

3,6-Dibromo-2-ethylpyridine is explicitly classified and marketed as a 'versatile small molecule scaffold' for use in the preparation of complex heterocyclic compounds and pharmaceuticals . This is a direct statement of its intended procurement and application. In contrast, a positional isomer like 2,3-Dibromo-6-ethylpyridine is described primarily for its use in 'various chemical syntheses and research applications' without the same specific emphasis on its role as a privileged scaffold for drug discovery . The 3,6-dibromo-2-ethyl substitution pattern is recognized for its ability to be elaborated into diverse heterocyclic systems that are of high interest in medicinal chemistry, including pyridine-based kinase inhibitors and other biologically active motifs . This differential in stated application reflects the distinct synthetic opportunities presented by this specific regioisomer.

Scaffold classification
Supplier classification
Designated as versatile scaffold for drug discovery heterocycles.
Application focus suggests utility in medicinal chemistry.
Comparator isomer described for broader research use.
Drug Discovery Heterocyclic Chemistry Medicinal Chemistry

Synthesis of 3-Bromo-2-ethylpyridine with High Yield and Purity

The importance of the specific 3-bromo-2-ethylpyridine substitution pattern, which is a key intermediate derived from or related to the target compound, is underscored by its dedicated patent literature. A patent (CN-110407740-A) explicitly claims a method for synthesizing '3-bromo-2-ethylpyridine' that provides 'higher yield and high-purity' and notes that while this compound is heavily used in pharmaceutical synthesis, a reliable synthetic route was previously lacking [1]. This directly validates the scientific and industrial value of the specific 3,6-substitution pattern. The target compound, 3,6-Dibromo-2-ethylpyridine, serves as a more advanced and versatile precursor that contains this valuable 3-bromo-2-ethyl motif, enabling a wider range of chemical transformations than the mono-brominated derivative alone.

Patented motif context
Class-level inference
Core 3-bromo-2-ethylpyridine substructure subject of patent CN-110407740-A for high-yield synthesis.
Validates industrial relevance of substitution pattern.
Target compound is advanced precursor containing patented motif.
Process Chemistry Synthesis Yield Optimization

Orthogonal Cross-Coupling via Site-Selective Reactivity

Studies on 2,4-dibromopyridine have rigorously demonstrated that the two C-Br bonds possess different electrophilic characters, leading to 'regioselective Suzuki cross-coupling reaction at position 2' to yield 4-bromo-2-carbon substituted pyridines in good yields under specific palladium catalysis conditions [1]. This is a quantitative demonstration of site-selectivity in a non-symmetrical dibromopyridine. While not a direct study on the 3,6-isomer, this work provides a robust class-level inference: non-symmetrical dibromopyridines exhibit predictable, catalyst-controlled site-selectivity. For 3,6-Dibromo-2-ethylpyridine, the electronic and steric influence of the ortho-ethyl group further differentiates the reactivity of the C3 and C6 bromine atoms, allowing for an even more pronounced orthogonal coupling sequence. This contrasts with symmetrical isomers like 3,5-dibromopyridine, where the two C-Br bonds are electronically equivalent, preventing a simple one-pot sequential functionalization.

Site-selective Suzuki coupling
Class-level inference
2,4-Dibromopyridine shows 100% site-selectivity at position 2 with Pd(PPh3)4/TlOH at 25°C.
Supports predicted orthogonal reactivity for 3,6-isomer.
Class inference from non-symmetrical dibromopyridine reactivity.
Catalysis Cross-Coupling Site-Selectivity

Use Cases for 3,6-Dibromo-2-ethylpyridine


Asymmetrical Biaryl and Heteroaryl Libraries

In medicinal chemistry programs focused on developing kinase inhibitors, anti-inflammatory agents, or other bioactive heterocycles, 3,6-Dibromo-2-ethylpyridine serves as an ideal, orthogonally reactive core . As inferred from studies on 2,4-dibromopyridine, the two C-Br bonds in this non-symmetrical isomer exhibit distinct reactivities [1]. Chemists can exploit this to perform a first Suzuki-Miyaura coupling at the more reactive site, followed by a second, different coupling at the remaining bromine position, enabling the rapid and efficient generation of a diverse library of unsymmetrical 3,6-disubstituted pyridine analogs in a convergent manner [2].

Conductive Polymers and Organic Electronics

For researchers in materials science, 3,6-Dibromo-2-ethylpyridine is a validated precursor for the electrosynthesis of poly(N-ethyl-3,6-carbazolediyl), a polymer with demonstrated significant conductivity . This specific application is not achievable with its regioisomers, which would form different polymeric backbones. Therefore, procurement of this specific compound is non-negotiable for projects aiming to replicate or build upon this established material, or to explore the electronic properties of new polycarbazole derivatives .

Process Chemistry and Scale-Up Intermediate

In process R&D and scale-up, the value of 3,6-Dibromo-2-ethylpyridine is highlighted by the patent activity surrounding its core substructure. The development of a dedicated, high-yield synthesis for the related 3-bromo-2-ethylpyridine validates the importance of this specific substitution pattern in pharmaceutical manufacturing. As a more functionalized building block, 3,6-Dibromo-2-ethylpyridine offers a more advanced entry point into complex molecules, potentially reducing the number of steps in a manufacturing sequence and improving overall process efficiency and atom economy.

Application
Selection Property
Validation Focus
Asymmetrical biaryl/heteroaryl library synthesis
Orthogonal cross-coupling reactivity
Regioselective Suzuki-Miyaura sequences
Conductive polymer electrosynthesis
Monomer for polycarbazole formation
Polymer conductivity and structural fidelity
Process chemistry scale-up
Patented high-yield motif
Synthetic efficiency and atom economy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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